molecular formula C14H18Cl3NO2 B11709907 N-(2,2,2-trichloro-1-phenoxyethyl)hexanamide

N-(2,2,2-trichloro-1-phenoxyethyl)hexanamide

Cat. No.: B11709907
M. Wt: 338.7 g/mol
InChI Key: XWCFDPIVYVFZTA-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-phenoxyethyl)hexanamide is an organic compound with the molecular formula C14H18Cl3NO2 It is characterized by the presence of a trichloroethyl group attached to a phenoxyethyl moiety, which is further connected to a hexanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-phenoxyethyl)hexanamide typically involves the reaction of 2,2,2-trichloroethanol with phenol to form 2,2,2-trichloro-1-phenoxyethanol. This intermediate is then reacted with hexanoyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-phenoxyethyl)hexanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in aqueous or organic solvents.

Major Products Formed

    Oxidation: Carboxylic acids and phenolic derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

N-(2,2,2-trichloro-1-phenoxyethyl)hexanamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-phenoxyethyl)hexanamide involves its interaction with specific molecular targets. The trichloroethyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl)hexanamide
  • N-(2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl)hexanamide
  • N-(2,2,2-trichloro-1-(3-toluidino)ethyl)hexanamide

Uniqueness

N-(2,2,2-trichloro-1-phenoxyethyl)hexanamide is unique due to its specific combination of a trichloroethyl group with a phenoxyethyl moiety and a hexanamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, highlighting its potential for specialized uses.

Properties

Molecular Formula

C14H18Cl3NO2

Molecular Weight

338.7 g/mol

IUPAC Name

N-(2,2,2-trichloro-1-phenoxyethyl)hexanamide

InChI

InChI=1S/C14H18Cl3NO2/c1-2-3-5-10-12(19)18-13(14(15,16)17)20-11-8-6-4-7-9-11/h4,6-9,13H,2-3,5,10H2,1H3,(H,18,19)

InChI Key

XWCFDPIVYVFZTA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=CC=C1

Origin of Product

United States

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